[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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Overview
Description
Pyrethrin 1 is one of the two primary pyrethrins, which are natural organic compounds known for their potent insecticidal properties. It is an ester of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . Pyrethrins are derived from the flowers of Chrysanthemum cinerariifolium and have been used for centuries as natural insecticides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrethrin 1 involves the esterification of (+)-trans-chrysanthemic acid with (S)-(Z)-pyrethrolone . The preparation of chrysanthemic acid starts with commercially available (+)-3α, 4α-epoxycarane, which undergoes a series of reactions including lactone formation and ring opening using a Grignard reagent . The preparation of (S)-pyrethrolone involves a two-step synthesis starting from (S)-4-hydroxy-3-methyl-2-(2-propynyl)-2-cyclopenten-1-one, which is commercially available .
Industrial Production Methods: Industrial production of Pyrethrin 1 typically involves the extraction of pyrethrins from the flowers of Chrysanthemum cinerariifolium. The extraction process includes drying the flowers, grinding them into a powder, and using solvents to extract the pyrethrins .
Chemical Reactions Analysis
Types of Reactions: Pyrethrin 1 undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Pyrethrin 1 has a wide range of applications in scientific research:
Mechanism of Action
Pyrethrin 1 exerts its insecticidal effects by targeting the nervous systems of insects. It alters the function of sodium channels in nerve cells, leading to repetitive firing and eventual paralysis . This action is swift and effective, but it is also transient, as pyrethrins are quickly broken down in the environment .
Comparison with Similar Compounds
Pyrethrin 2: Another primary pyrethrin with similar insecticidal properties.
Cinerin 1 and 2: Compounds with similar structures but slightly different insecticidal activities.
Jasmolin 1 and 2: Similar to pyrethrins but with variations in their chemical structures.
Uniqueness: Pyrethrin 1 is unique due to its high efficacy against a broad spectrum of pests and its relatively low toxicity to humans and animals . Its rapid breakdown in the environment also makes it a more environmentally friendly option compared to synthetic insecticides .
Properties
CAS No. |
56586-14-2 |
---|---|
Molecular Formula |
C21H28O3 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
[2-methyl-4-oxo-3-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-yl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C21H28O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h7-9,11,16,18-19H,1,10,12H2,2-6H3/b9-8+ |
InChI Key |
ROVGZAWFACYCSP-CMDGGOBGSA-N |
Isomeric SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)C/C=C/C=C |
Canonical SMILES |
CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=CC=C |
Origin of Product |
United States |
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